2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one
Description
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Properties
CAS No. |
127780-51-2 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C18H16N2O3/c1-12-19-17-5-3-2-4-16(17)18(21)20(12)13-6-8-14(9-7-13)22-10-15-11-23-15/h2-9,15H,10-11H2,1H3 |
InChI Key |
GQXLMMQDAOCMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC4CO4 |
Origin of Product |
United States |
Biological Activity
2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential in treating various diseases, including cancer, inflammation, and infections. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16N2O3
- CAS Number : 14508004
- Chemical Structure : Chemical Structure
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one inhibit various tyrosine kinases involved in cancer progression.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one | EGFR | 0.079 |
| Similar Quinazoline Derivative | CDK2 | 0.173 |
Inhibitory activities against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) have been observed, suggesting potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
Quinazoline derivatives have also shown promising anti-inflammatory effects. In experimental models, certain analogues demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of pro-inflammatory cytokines and pathways .
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that quinazoline derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis .
Antioxidant Activity
Quinazolines, including the compound of interest, demonstrate antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. This activity is crucial for protecting cells from damage associated with various diseases .
Case Studies
- In Vivo Study on Anticancer Activity : A study evaluated the efficacy of 2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
- Anti-inflammatory Efficacy : In a rat model of arthritis, the compound was administered and showed a marked decrease in joint swelling and pain compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
